molecular formula C8H11FN2 B12089841 [(3-Fluoro-4-methylphenyl)methyl]hydrazine CAS No. 1016705-71-7

[(3-Fluoro-4-methylphenyl)methyl]hydrazine

Cat. No.: B12089841
CAS No.: 1016705-71-7
M. Wt: 154.18 g/mol
InChI Key: PLGFNGREPDIYMN-UHFFFAOYSA-N
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Description

[(3-Fluoro-4-methylphenyl)methyl]hydrazine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-4-methylphenyl)methyl]hydrazine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-4-methylphenyl)methyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

[(3-Fluoro-4-methylphenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

[(3-Fluoro-4-methylphenyl)methyl]hydrazine can be compared with other similar compounds such as:

    3-Fluoro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a hydrazine group.

    2-Fluoro-4-isocyanato-1-methylbenzene: Another structurally related compound with different functional groups.

Properties

CAS No.

1016705-71-7

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl)methylhydrazine

InChI

InChI=1S/C8H11FN2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,11H,5,10H2,1H3

InChI Key

PLGFNGREPDIYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNN)F

Origin of Product

United States

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